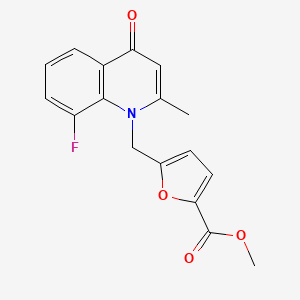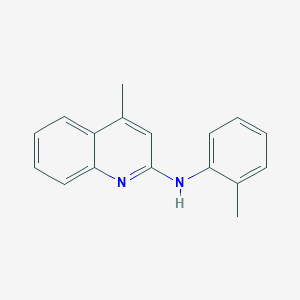![molecular formula C18H13ClN2O5 B12123005 N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a carbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carbohydrazide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carbohydrazide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-bromophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- N’-[(4-fluorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- N’-[(4-methylphenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
Uniqueness
N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in certain applications.
Properties
Molecular Formula |
C18H13ClN2O5 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23) |
InChI Key |
VBDWADUQJOYEAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)

![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)


![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)

![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
